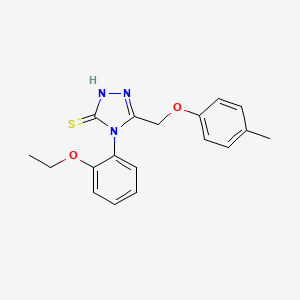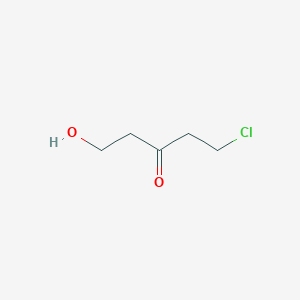![molecular formula C16H16N2S2 B11763541 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11763541.png)
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a thiol group in the structure provides additional opportunities for chemical modifications and functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with sulfur-containing reagents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings and the thiol group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acids, while substitution reactions can yield a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral, anticancer, and antimicrobial agent.
Agriculture: The compound exhibits fungicidal and herbicidal activities, making it a candidate for developing new agrochemicals.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with biological macromolecules, influencing their function. The compound can also modulate oxidative processes and interact with specific receptors and enzymes, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thioxopyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazole Derivatives: Thiazoles also contain sulfur and nitrogen atoms in their ring structure and are known for their wide range of biological activities.
Uniqueness
5-Ethyl-6-methyl-2-(m-tolyl)thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific substitution pattern and the presence of both a thiol group and a thienopyrimidine core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H16N2S2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
5-ethyl-6-methyl-2-(3-methylphenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C16H16N2S2/c1-4-12-10(3)20-16-13(12)15(19)17-14(18-16)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
AQAFLMYAXWFQKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC2=C1C(=S)NC(=N2)C3=CC=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
![tert-Butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B11763463.png)
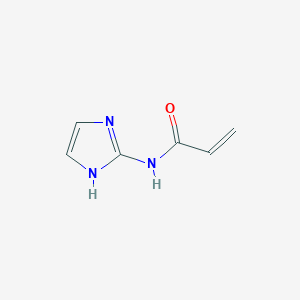
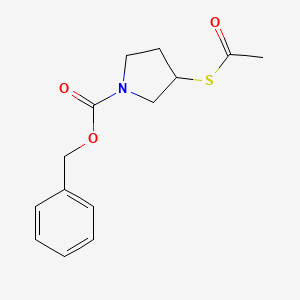
![1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11763480.png)

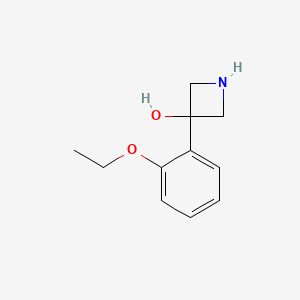
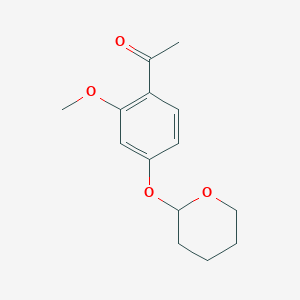
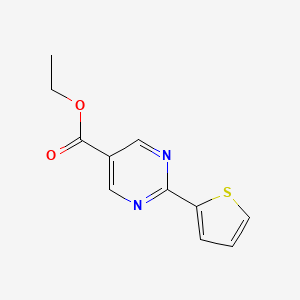
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
![7-(tert-Butoxycarbonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B11763527.png)

